2-Propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl)-
Description
Properties
IUPAC Name |
2-cyano-3-(1-phenylindol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-11-13(18(21)22)10-14-12-20(15-6-2-1-3-7-15)17-9-5-4-8-16(14)17/h1-10,12H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZNHCWFGNKBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224170 | |
| Record name | 2-Cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56396-35-1 | |
| Record name | 2-Cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56396-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401224170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Parameters
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Base : Piperidine or ammonium acetate are commonly used to deprotonate the active methylene group of ethyl 2-cyanoacetate.
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Solvent : Ethanol or toluene under reflux conditions (80–100°C).
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Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC).
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Yield : Reported yields for analogous Knoevenagel condensations range from 80–90%.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the deprotonated cyanoacetate on the aldehyde, followed by dehydration to form the α,β-unsaturated system.
Saponification of the Ester Intermediate
The final step involves hydrolysis of the ethyl ester (JXL004 ) to the corresponding carboxylic acid (UK-5099) using aqueous lithium hydroxide (LiOH).
Reaction Conditions
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Base : LiOH in a mixed solvent system (e.g., tetrahydrofuran (THF):water, 3:1).
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Temperature : Room temperature to 50°C, depending on reaction scale.
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Yield : Saponification typically achieves >90% conversion, with final purity >95% after recrystallization.
Purification : The crude product is purified via recrystallization from ethanol or acetonitrile, ensuring removal of unreacted starting materials and byproducts.
Alternative Synthetic Routes and Modifications
While the above three-step sequence is the most documented, alternative approaches have been explored to optimize efficiency and scalability:
One-Pot N-Arylation-Condensation Strategy
A modified protocol combines the N-arylation and Knoevenagel steps in a single pot, reducing purification steps. This method uses copper(I) iodide and a bifunctional base (e.g., cesium carbonate) to sequentially facilitate coupling and condensation.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the Knoevenagel step, reducing reaction times from hours to minutes. For example, ethyl 2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylate was synthesized in 85% yield within 15 minutes using microwave conditions (150°C, 300 W).
Analytical Characterization and Quality Control
UK-5099 is rigorously characterized to ensure structural fidelity and purity:
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted indoles or cyano compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Empirical Formula : C₁₈H₁₂N₂O₂
- Molecular Weight : 288.3 g/mol
- CAS Number : 56396-35-1
It is characterized by a propenoic acid structure with a cyano group and an indole moiety, contributing to its biological activity.
Mitochondrial Pyruvate Carrier Inhibition
One of the primary applications of UK5099 is as a mitochondrial pyruvate carrier inhibitor . It has been shown to significantly decrease pyruvate-driven respiration in mitochondria:
- Mechanism of Action : By inhibiting the mitochondrial pyruvate carrier (MPC), UK5099 alters cellular metabolism, enhancing glucose uptake and activating AMP-activated protein kinase (AMPK) in human myocytes and skeletal muscle myotubes .
Potential in Cancer Research
UK5099's ability to modulate metabolic pathways makes it a candidate for cancer research. By inhibiting the MPC, it may affect tumor growth and survival by altering energy metabolism:
- Case Studies : Preliminary studies suggest that targeting mitochondrial metabolism can sensitize cancer cells to chemotherapy. For example, research has indicated that MPC inhibition may enhance the efficacy of certain chemotherapeutic agents by disrupting metabolic flexibility in cancer cells .
Diabetes and Metabolic Disorders
The modulation of glucose metabolism via AMPK activation positions UK5099 as a potential therapeutic agent for diabetes and metabolic syndrome:
- Research Findings : In rodent models, UK5099 has been associated with improved glucose homeostasis and insulin sensitivity, suggesting its utility in treating type 2 diabetes .
Polymer Chemistry
The compound's acrylate structure allows it to be utilized in polymer chemistry:
- Applications : It can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or tailored mechanical characteristics. This is particularly relevant in creating advanced materials for electronics or biomedical devices.
Data Table of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Biochemistry | Mitochondrial pyruvate carrier inhibition | Decreases pyruvate-driven respiration; activates AMPK |
| Pharmacology | Potential treatment for diabetes | Improves glucose homeostasis; enhances insulin sensitivity |
| Cancer Research | Sensitization of cancer cells | Disrupts metabolic flexibility; enhances chemotherapy |
| Materials Science | Monomer for polymer synthesis | Tailors properties for advanced materials |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For example, it may inhibit mitochondrial pyruvate carriers, affecting cellular respiration and energy production. The specific molecular targets and pathways involved would depend on the context of its application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid
- CAS Number : 56396-35-1
- Molecular Formula : C₁₈H₁₂N₂O₂
- Molecular Weight : 288.3 g/mol .
Synthesis :
UK-5099 is synthesized via a multi-step process:
Vilsmeier-Haack Reaction : 1-Phenyl-1H-indole undergoes formylation to yield 1-phenyl-1H-indole-3-carbaldehyde .
Knoevenagel Condensation: Reaction with ethyl 2-cyanoacetate in the presence of L-proline forms the α,β-unsaturated cyano ester.
Hydrogenation : Pd/C-catalyzed reduction of the C=C bond, followed by ester hydrolysis, produces the final compound .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Indole Derivatives
UK-5099’s indole-phenyl group is critical for binding to MPC and NLRP3. Structural analogs lacking this moiety (e.g., benzamacril) exhibit divergent applications, such as pesticidal activity . The indole ring enhances π-π stacking and hydrophobic interactions in biological systems, which is absent in thiazole- or furan-based analogues .
Cyanoacrylic Acid Backbone
The α-cyanoacrylic acid group is conserved across analogues, contributing to electrophilicity and hydrogen-bonding capacity. However, ester derivatives (e.g., ethyl 2-cyano-3-(2-furanyl)acrylate) show reduced bioactivity compared to UK-5099’s free carboxylic acid, which is essential for MPC binding .
Pharmacological Profiles
- Potency : UK-5099’s IC₅₀ of 50 nM for MPC inhibition is unmatched among listed analogues, which lack quantitative activity data .
- Toxicity : UK-5099 exhibits chronic aquatic toxicity (GHS Category 4), requiring environmental precautions during use . Benzamacril’s toxicity profile is uncharacterized but likely distinct due to its pesticidal role .
UK-5099 in Mitochondrial Metabolism
UK-5099 suppresses pyruvate entry into mitochondria, making it a tool for studying metabolic reprogramming in cancer and neurodegenerative diseases . Its specificity contrasts with non-indole analogues, which lack mitochondrial targeting.
Biological Activity
2-Propenoic acid, 2-cyano-3-(1-phenyl-1H-indol-3-yl)-, also known by its chemical name UK-5099, is a synthetic organic compound characterized by its unique structure and biological activities. This compound has garnered attention for its role as an inhibitor of the mitochondrial pyruvate carrier (MPC), which plays a crucial role in cellular metabolism.
- IUPAC Name : (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid
- Molecular Formula : C₁₈H₁₂N₂O₂
- Molecular Weight : 288.3 g/mol
- CAS Registry Number : 56396-35-1
- Solubility : Soluble in DMSO (20 mg/ml) and DMF (10 mg/ml); sparingly soluble in aqueous buffers.
UK-5099 acts primarily as an antagonist of the mitochondrial pyruvate carrier, which is essential for pyruvate transport into mitochondria. By inhibiting this carrier, the compound significantly decreases pyruvate-driven respiration and enhances glucose uptake in human myocytes and skeletal muscle myotubes, thereby activating AMP-activated protein kinase (AMPK) at concentrations as low as 2 µM .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of UK-5099. In vitro evaluations demonstrated that derivatives of related compounds exhibit significant antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MIC) indicating effectiveness at low doses. For example, certain derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal properties .
Case Studies and Research Findings
- Inhibition of Mitochondrial Respiration :
-
Antimicrobial Evaluation :
- A comprehensive study assessed various pyrazole derivatives similar to UK-5099 for their antimicrobial efficacy. The results indicated that several compounds exhibited potent activity against common bacterial strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Cytotoxicity Assessments :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 288.3 g/mol |
| Solubility | DMSO (20 mg/ml), DMF (10 mg/ml) |
| CAS Number | 56396-35-1 |
| Biological Activity | MPC inhibitor |
| Biological Activity | Effect |
|---|---|
| Mitochondrial Respiration | Inhibition |
| Glucose Uptake | Enhanced |
| AMPK Activation | Yes |
Q & A
Basic: What are the recommended synthetic routes for 2-cyano-3-(1-phenyl-1H-indol-3-yl)-2-propenoic acid?
Methodological Answer:
Begin with indole derivatives as core precursors (e.g., 1-phenyl-1H-indole). Introduce the cyano and propenoic acid groups via Knoevenagel condensation or palladium-catalyzed coupling, optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, highlights the use of literature-based synthetic protocols for structurally similar indole derivatives, such as Suzuki-Miyaura coupling for aryl group introduction . Validate intermediates via LC-MS or NMR before proceeding to final steps.
Basic: How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using - and -NMR to confirm substituent positions on the indole ring.
- X-ray diffraction : Resolve crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the propenoic acid moiety) .
- UV-Vis/IR spectroscopy : Identify electronic transitions (e.g., π→π* in the indole system) and functional groups (e.g., C≡N stretch at ~2200 cm) .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
Assess thermal and photolytic stability:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
provides thermochemistry data for related propenoic acid derivatives, suggesting sensitivity to prolonged heat exposure (>150°C) . Use inert atmospheres and light-protected vials for storage.
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Adopt the ICReDD framework ():
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, identifying transition states and energy barriers for cyano-group introduction.
- Machine Learning : Train models on existing indole synthesis datasets to predict optimal catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF vs. THF).
- Feedback Loops : Integrate experimental yields with computational predictions to refine reaction parameters iteratively .
Advanced: What mechanistic insights explain contradictions in reported reaction yields?
Methodological Answer:
Analyze discrepancies using comparative methodologies ( ):
- Kinetic Studies : Compare rate constants under varying conditions (e.g., pH, temperature) to identify rate-limiting steps.
- Side-Reaction Profiling : Use LC-MS to detect byproducts (e.g., decarboxylated intermediates).
- Computational Validation : Reconcile experimental yields with DFT-predicted activation energies. For example, ’s synthesis of ethyl N-(3-cyano-1H-indol-2-yl)formimidate highlights side-reactions due to competing nucleophilic attack pathways .
Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Probe dynamic effects (e.g., tautomerism in the indole ring).
- Isotopic Labeling : Introduce or labels to clarify ambiguous peak assignments.
- Cross-Validation : Compare experimental data with databases like NIST Chemistry WebBook ( ) for propenoic acid derivatives .
Advanced: What strategies validate the compound’s potential bioactivity?
Methodological Answer:
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, leveraging indole’s known bioactivity () .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2) at concentrations ≤10 μM, using structurally similar indole derivatives as positive controls.
Advanced: How to address challenges in scaling up synthesis while maintaining purity?
Methodological Answer:
- Process Simulation : Apply tools like Aspen Plus to model heat/mass transfer in batch reactors (, RDF2050112) .
- Membrane Separation : Optimize purification using nanofiltration membranes to remove unreacted precursors.
- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., catalyst loading, agitation rate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
